molecular formula C8H11N3O2 B13634555 Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate

Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate

Cat. No.: B13634555
M. Wt: 181.19 g/mol
InChI Key: ZNWCOFGOSAEADS-LURJTMIESA-N
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Description

Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of substituted-methyl carbamimidothioate hydrobromides reacting with 2-(ethoxymethylene)malononitrile in ethanol containing Hunig’s base . The reaction conditions often require refluxing in toluene or other suitable solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-methylpiperazine in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new pyrimidine derivatives with modified functional groups.

Scientific Research Applications

Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of enzymes involved in critical cellular processes. For example, pyrimidine derivatives are known to interfere with DNA and RNA synthesis, making them valuable in anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : 181.19 g/mol

The structure features a pyrimidine ring, which is known for its role in various biological processes, and an amino acid moiety that enhances its interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways that are vital for cellular communication and function.
  • Hydrogen Bonding : The amino group in the compound facilitates hydrogen bonding with active sites on enzymes or receptors, enhancing its biological efficacy.

Antimicrobial Activity

Research indicates that this compound has demonstrated notable antimicrobial properties. Studies have shown:

  • Inhibition of Bacterial Growth : The compound has been tested against several bacterial strains, showing significant inhibition zones. For instance, it exhibited a minimum inhibitory concentration (MIC) ranging from 6 to 12.5 µg/mL against Gram-negative bacteria .
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli106
S. aureus158
P. aeruginosa1210
C. albicans2012.5

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro studies on human leukemia cells revealed an IC50 value of approximately 0.13 ± 0.06 µM, indicating potent cytotoxicity compared to other compounds in the series .

Case Studies

  • Study on Antitumor Activity :
    • A study synthesized conjugates of this compound with various peptides and assessed their antitumor activity on mouse TLX5 lymphoma cells. The results indicated that these conjugates exhibited comparable specificity towards DNA alkylations as established chemotherapeutics like temozolomide .
  • Antimicrobial Assessment :
    • Another investigation focused on the antimicrobial activity of derivatives synthesized from this compound, revealing enhanced activity in hydrolyzed forms compared to their methyl ester counterparts .

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly those aimed at developing new pharmaceuticals targeting infectious diseases and cancer. Its ability to modify enzyme activities and interact with cellular pathways positions it as a candidate for further pharmacological investigations.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (3S)-3-amino-3-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)4-6(9)7-2-3-10-5-11-7/h2-3,5-6H,4,9H2,1H3/t6-/m0/s1

InChI Key

ZNWCOFGOSAEADS-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=NC=NC=C1)N

Canonical SMILES

COC(=O)CC(C1=NC=NC=C1)N

Origin of Product

United States

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